1-(2,6-Dimethylpyrimidin-4-yl)thiourea
Description
Significance of Pyrimidine (B1678525) and Thiourea (B124793) Scaffolds in Modern Medicinal Chemistry Research
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, primarily because it is a fundamental component of nucleic acids (DNA and RNA). ingentaconnect.comnih.govbu.edu.eg This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug design. nih.govnih.gov Compounds incorporating the pyrimidine ring exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. nih.govnih.govorientjchem.orgnih.gov Its structural versatility allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological profiles of drug candidates. nih.gov Many clinically approved drugs contain this heterocyclic core, highlighting its importance in pharmaceutical development. nih.govresearchgate.net For example, pyrimidine derivatives have been successfully developed as protein kinase inhibitors for cancer therapy and as potent bone anabolic agents. ingentaconnect.comnih.govnih.gov
Similarly, the thiourea scaffold is of great interest in medicinal chemistry due to its unique structural and electronic properties. nih.govbiointerfaceresearch.com A key feature of the thiourea moiety is its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes, which is crucial for ligand-receptor interactions and bioactive site recognition. nih.govbohrium.com First synthesized in 1873 by Marceli Nencki, thiourea and its derivatives have been explored for a wide spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.govresearchgate.netmdpi.commdpi.com The versatility of the thiourea group allows it to be incorporated into various molecular frameworks to enhance biological activity. biointerfaceresearch.comresearchgate.net Researchers have successfully modified the thiourea structure to improve ligand binding, leading to the development of potent and novel therapeutic agents. biointerfaceresearch.com
The combination of these two pharmacologically significant scaffolds into a single entity, such as in pyrimidine thiourea derivatives, offers a promising strategy for developing new therapeutic agents with potentially enhanced or novel mechanisms of action. nih.govafricaresearchconnects.com
Overview of Heterocyclic Compounds as Promising Lead Molecules in Drug Discovery Research
Heterocyclic compounds, defined as cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of modern drug discovery. rroij.com Over 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in medicinal chemistry. nih.gov Their prevalence is due to their vast structural diversity and their ability to engage in various interactions with biological targets. rroij.com
The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. rroij.comnih.gov These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.govrroij.com Heterocyclic rings can also serve as bioisosteres, which are chemical groups with similar physical or chemical properties that can be interchanged to improve a compound's biological activity or reduce toxicity. rroij.com
Many clinically approved drugs, including anticancer agents like methotrexate (B535133) and 5-fluorouracil, are built upon heterocyclic cores. nih.gov The structural diversity of these scaffolds allows medicinal chemists to design molecules with high potency and selectivity for specific biological targets, thereby minimizing off-target effects. rroij.comrroij.com As such, heterocyclic compounds are frequently used as starting points or lead molecules in drug discovery programs, providing a rich foundation for the development of novel therapeutics. rroij.comrroij.comresearchgate.net
Historical Context and Evolution of Thiourea Derivatives in Academic Investigations
The scientific journey of thiourea began with its first synthesis in 1873. nih.gov Early investigations into its biological potential were pioneered by figures like Paul Ehrlich, whose work with a trypan red analogue containing a urea (B33335) moiety laid the groundwork for modern chemotherapy. nih.gov In the decades that followed, thiourea derivatives such as thioacetazone and thiocarlide were developed and used in the treatment of Mycobacterium tuberculosis infections. nih.gov
A significant milestone in the evolution of thiourea-based drugs was the discovery of metiamide, a histamine (B1213489) H₂-receptor antagonist containing a thiourea group, which proved effective for treating ulcers. nih.gov However, due to side effects observed during clinical trials, researchers sought to modify the structure. This led to a crucial evolutionary step: the replacement of the thiourea moiety with a cyanoguanidine group, resulting in the development of the well-known and less toxic drug cimetidine. nih.govbohrium.com This particular development highlights a recurring theme in medicinal chemistry: the iterative process of structural modification to optimize efficacy and safety.
From these early applications, the scope of research into thiourea derivatives has expanded dramatically. Today, these compounds are investigated for a vast range of biological activities, reflecting a deep and evolving understanding of their chemical properties and biological interactions. researchgate.netmdpi.comresearchgate.net
Contemporary Research Trends and Unaddressed Challenges in Pyrimidine Thiourea Chemistry and Biology
Current research in pyrimidine thiourea chemistry is vibrant and multifaceted, focusing on the design and synthesis of novel derivatives with enhanced therapeutic potential. A prominent trend is the development of molecules that can act as dual inhibitors, targeting multiple biological pathways simultaneously. nih.gov For instance, sulphonyl thiourea compounds containing pyrimidine have been designed as dual inhibitors of carbonic anhydrases and cancer cell lines. nih.govrsc.org This multi-targeted approach is attractive for overcoming challenges like drug resistance. biointerfaceresearch.com
Another major focus is the continuous effort to synthesize novel derivatives with improved efficacy and specificity for their biological targets. ingentaconnect.comnih.gov This involves creating extensive libraries of related compounds and screening them for activity against various diseases, including cancer, microbial infections, and diabetes. africaresearchconnects.comresearchgate.netresearchgate.net For example, novel pyrimidine-based thiourea compounds have been investigated as potential treatments for type II diabetes by targeting the α-glucosidase enzyme. researchgate.net Furthermore, the application of thiourea derivatives is expanding into new areas, such as agrochemicals, where they show promise as fungicides and antiviral agents. acs.org
Despite significant progress, several challenges remain. A primary hurdle is the development of agents that are both highly potent and selective, thereby minimizing side effects. analis.com.my The quest for orally bioavailable small-molecule drugs continues to be a major unmet need in treating various conditions. nih.gov Overcoming drug resistance in cancer and infectious diseases is another critical challenge that drives ongoing research into novel molecular scaffolds like pyrimidine thioureas. biointerfaceresearch.com Future research will likely focus on integrating computational methods for rational drug design, exploring new biological targets, and developing more efficient and sustainable synthetic methodologies. nih.govresearchgate.net
Research Findings on Pyrimidine and Thiourea Derivatives
Academic research has generated a wealth of data on the biological activities of pyrimidine and thiourea derivatives. The following tables summarize some of these findings.
| Biological Activity | References |
|---|---|
| Anticancer | ingentaconnect.comnih.govnih.govnih.gov |
| Antimicrobial / Antibacterial | nih.govnih.govnih.govderpharmachemica.com |
| Antiviral / Anti-HIV | nih.govorientjchem.orgnih.gov |
| Anti-inflammatory | nih.govnih.govnih.govderpharmachemica.com |
| Antioxidant | orientjchem.orgnih.govderpharmachemica.com |
| Antimalarial | nih.govnih.gov |
| Bone Anabolic Agent | nih.gov |
| Carbonic Anhydrase Inhibition | nih.gov |
| Biological Activity | References |
|---|---|
| Anticancer | nih.govbiointerfaceresearch.commdpi.comafricaresearchconnects.comanalis.com.my |
| Antibacterial / Antimicrobial | nih.govresearchgate.netmdpi.commdpi.com |
| Antifungal | nih.govresearchgate.net |
| Antiviral | nih.govnih.govmdpi.com |
| Anti-inflammatory | nih.govresearchgate.netmdpi.commdpi.com |
| Antitubercular | nih.govmdpi.comderpharmachemica.com |
| Antioxidant | mdpi.comresearchgate.netmdpi.com |
| α-Glucosidase Inhibition | nih.govresearchgate.net |
| Compound Class | Target | Example Compound | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Sulphonyl Thiourea Pyrimidines | hCA I (Carbonic Anhydrase) | Compound 7l | 0.015 µM | nih.gov |
| Sulphonyl Thiourea Pyrimidines | hCA II (Carbonic Anhydrase) | Compound 7f | 0.011 µM | nih.gov |
| Pyrido[2,3-d]pyrimidines | EGFRL858R/T790M Kinase | Compound B1 | 13 nM | nih.gov |
| Thieno[3,2-d]pyrimidines | H1975 cancer cells | Compound B7 | 0.023 µM | nih.gov |
| Pyridinyl-thiourea | α-glucosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | researchgate.net |
| Piperazine-thiourea | Leishmania amazonensis | Compound 5i | 1.8 µM | mdpi.com |
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-4-3-6(11-7(8)12)10-5(2)9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZANUADAOVTFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2,6 Dimethylpyrimidin 4 Yl Thiourea Analogues
Established Synthetic Pathways for Pyrimidine-Thiourea Linkages
The formation of the pyrimidine-thiourea linkage is a critical step in the synthesis of these compounds. Various established pathways have been developed to achieve this, often involving the reaction of an aminopyrimidine with an isothiocyanate derivative.
Multi-step Synthesis Approaches for Derivatization
Multi-step synthetic routes are frequently employed to construct complex pyrimidine-thiourea analogues. These approaches offer the advantage of controlled and systematic derivatization of the pyrimidine (B1678525) core and the thiourea (B124793) moiety. A common strategy involves the initial synthesis of a substituted aminopyrimidine, which is then reacted with an appropriate isothiocyanate.
For instance, a general multi-step synthesis can begin with the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with an aldehyde and urea (B33335) or thiourea to form the core pyrimidine ring. Subsequent modifications can be made to this core before the introduction of the thiourea group. Another approach involves the synthesis of 2-amino-4,6-disubstituted pyrimidines from chalcones and guanidine (B92328) hydrochloride. These aminopyrimidines then serve as key intermediates. The final step typically involves the reaction of the aminopyrimidine with an acyl isothiocyanate, generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt, to yield the desired pyrimidine-linked acyl thiourea derivatives. This sequential approach allows for the introduction of a wide variety of substituents on both the pyrimidine ring and the acyl portion of the thiourea, enabling the exploration of structure-activity relationships.
Facile and Efficient Synthetic Protocols for Library Generation
One such efficient protocol involves a one-pot, three-component reaction of malononitrile, an aldehyde, and thiourea or urea in the presence of a catalyst, such as nanosized MgO, to produce pyrimidine derivatives. Another efficient method for synthesizing pyrimidine derivatives is the reaction of chalcones with thiourea in the presence of ethanolic potassium hydroxide. Furthermore, novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings have been synthesized using a one-pot procedure, highlighting an efficient route to this class of compounds. These streamlined approaches are invaluable for medicinal chemistry programs aimed at discovering new therapeutic agents.
Functionalization and Derivatization Strategies on the Pyrimidine Moiety
Functionalization and derivatization of the pyrimidine moiety are crucial for fine-tuning the physicochemical and biological properties of 1-(2,6-dimethylpyrimidin-4-yl)thiourea analogues. These modifications can influence factors such as solubility, metabolic stability, and target binding affinity.
Strategies for derivatization often focus on introducing a variety of substituents at different positions of the pyrimidine ring. For example, the synthesis of novel diaryl pyrimidine linked acyl thiourea derivatives allows for the introduction of different substituents on the phenyl rings attached to the pyrimidine core. The initial chalcones used in the synthesis can be varied by using different aldehydes and acetophenones, leading to a diverse array of substitution patterns on the resulting pyrimidine ring.
Furthermore, the alkylation of mercaptopyrimidines is a useful synthetic procedure for the functionalization of the pyrimidine ring. Ring transformation reactions also offer a pathway for derivatization. For example, the reaction of 5-cyanouracils with thioureas can lead to novel pyrimidine-to-pyrimidine ring transformations, resulting in the formation of 5-carbamoyl-2-thiocytosines. These strategies provide chemists with a versatile toolbox to create a wide range of functionalized pyrimidine-thiourea analogues.
Substituent Effects on Reaction Efficiency and Product Yields
The nature and position of substituents on the pyrimidine ring and the reacting partners can significantly impact the efficiency of synthetic reactions and the yields of the final products. These effects are often electronic or steric in nature.
In the synthesis of pyrimidine linked acyl thiourea derivatives, the electronic nature of the substituents on the phenyl ring of the acyl part can influence the reaction. For example, the presence of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can affect the reactivity of the acyl isothiocyanate intermediate and the subsequent nucleophilic attack by the aminopyrimidine. For instance, the addition of an electron-donating methyl group at the para position of the phenyl ring of the pyrimidine pharmacophore enhanced the inhibition activity in a biological assay, suggesting that such substituents are well-tolerated in the synthesis and can lead to potent compounds. Conversely, the introduction of bulky substituents near the reaction center may sterically hinder the reaction, potentially leading to lower yields or requiring more forcing reaction conditions.
The following table summarizes the impact of different substituents on the α-amylase inhibitory activity (IC50) of a series of pyrimidine linked acyl thiourea derivatives, which indirectly reflects the successful synthesis and potential of these substituted compounds.
| Compound | Substituent on Acyl Phenyl Ring | Substituent on Pyrimidine Phenyl Ring | α-Amylase IC50 (μM) |
| 6j | 4-OCH3 (EDG) | - | 1.478 ± 0.051 |
| 6g | 4-Cl (EWG) | - | 1.509 ± 0.039 |
| 6i | Cyclohexyl | - | 1.521 ± 0.034 |
| 6d | - | 4-CH3 (EDG) | 1.553 ± 0.023 |
| 6b | 3,4-di-OCH3 (EDG) | - | 1.612 ± 0.004 |
| 6e | 4-F (EWG) | - | 1.662 ± 0.010 |
| 6f | 2-CH3 (EDG) | - | 1.664 ± 0.010 |
Cyclization Reactions and Heterocyclic Ring Formation from Thiourea Precursors
The thiourea moiety in pyrimidine-thiourea derivatives is a versatile precursor for the construction of various heterocyclic rings through cyclization reactions. These transformations can lead to the formation of fused-ring systems or new heterocyclic rings attached to the pyrimidine core, significantly expanding the chemical diversity of the compound library.
For example, N,N'-disubstituted thioureas can be cyclized using oxalyl dichloride to yield 4,5-dioxo-2-thioxo-perhydro-imidazolyl-pyrimidine-2H-ones(thiones) in good yields. Another example is the unprecedented cyclization reaction of donor-acceptor oxiranes with N,N'-disubstituted thioureas to construct trans-dihydropyrimidines. Furthermore, N-propenoylthiourea derivatives can be cyclized in the presence of sodium ethoxide to form 2-thioxoperhydropyrimidin-4-ones. These cyclization reactions demonstrate the utility of the thiourea group as a key building block for the synthesis of more complex heterocyclic systems. The resulting fused or linked heterocyclic compounds often exhibit interesting biological properties, making this a valuable strategy in drug discovery.
Advanced Spectroscopic and Structural Elucidation of 1 2,6 Dimethylpyrimidin 4 Yl Thiourea and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of pyrimidine-thiourea derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,6-dimethylpyrimidin-4-yl)thiourea is expected to display distinct signals corresponding to each type of proton in the molecule.
N-H Protons: The protons of the thiourea (B124793) moiety (-NH-C(S)-NH₂) typically appear as broad singlets in the downfield region of the spectrum, often in the range of δ 11.0–13.5 ppm, due to hydrogen bonding and quadrupole effects of the nitrogen atoms. mdpi.com
Pyrimidine (B1678525) Ring Proton: The lone aromatic proton on the pyrimidine ring (at the C5 position) is expected to produce a singlet. In related pyrimidine structures, this proton signal appears around δ 8.40 ppm. nih.gov
Methyl Protons: The two methyl groups (-CH₃) attached to the pyrimidine ring are chemically equivalent and would likely appear as a single, sharp singlet in the upfield region, typically around δ 2.42 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides confirmation of the carbon framework.
Thiocarbonyl Carbon (C=S): The most downfield signal is characteristic of the thiocarbonyl carbon, which typically resonates in the range of δ 178–182 ppm. nih.gov
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are expected to appear at distinct chemical shifts. Based on analogous structures, these signals can be found between δ 109 ppm and δ 166 ppm. nih.gov The carbons attached to the methyl groups (C2 and C6) and the thiourea group (C4) would have characteristic shifts within this range.
Methyl Carbons: The carbon atoms of the two equivalent methyl groups would produce a single signal in the upfield region of the spectrum, typically around δ 19.9 ppm. nih.gov
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Reference Data Source |
|---|---|---|---|
| ¹H NMR | N-H (Thiourea) | ~11.0 - 13.5 (broad singlet) | mdpi.com |
| C5-H (Pyrimidine) | ~8.40 (singlet) | nih.gov | |
| -CH₃ (Methyl) | ~2.42 (singlet) | nih.gov | |
| ¹³C NMR | C=S (Thiocarbonyl) | ~178 - 182 | nih.gov |
| C (Pyrimidine Ring) | ~109 - 166 | nih.gov | |
| -CH₃ (Methyl) | ~19.9 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would confirm the presence of N-H, C-H, C=N, and C=S bonds.
Key vibrational frequencies observed in related thiourea and pyrimidine derivatives include:
N-H Stretching: The N-H bonds of the thiourea group typically exhibit one or two absorption bands in the region of 3100–3480 cm⁻¹. nih.govmdpi.com
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just below and above 3000 cm⁻¹, respectively. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically appear in the 1525–1596 cm⁻¹ region. researchgate.net
C=S Stretching: The thiocarbonyl group (C=S) shows a characteristic absorption band. This peak can be found in the range of 1240–1300 cm⁻¹, although its position can be influenced by coupling with other vibrations. mdpi.com In pure thiourea, C=S stretching peaks are noted at 1412 cm⁻¹ and 730 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Data Source |
|---|---|---|---|
| N-H (Thiourea) | Stretching | 3100 - 3480 | nih.govmdpi.com |
| C-H (Aromatic/Aliphatic) | Stretching | 2900 - 3100 | nih.gov |
| C=N / C=C (Pyrimidine Ring) | Stretching | 1525 - 1596 | researchgate.net |
| C=S (Thiocarbonyl) | Stretching | 1240 - 1300 | mdpi.com |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₁₀N₄S), the expected exact mass is approximately 182.06 g/mol .
In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 182. The fragmentation of related pyrimidine-thiones often involves characteristic losses. For instance, fragmentation of a pyrimidine derivative with a molecular ion at m/z 337 showed initial fragmentation to an ion at m/z 256, followed by the loss of a thioformyl group (CHS) to produce a peak at m/z 211. iosrjournals.org Another study on a pyrimidinethione derivative (M⁺˙ at m/z 320) also showed significant stability of the molecular ion peak. sapub.org Based on the structure of this compound, potential fragmentation pathways could include:
Cleavage of the C-N bond connecting the thiourea group to the pyrimidine ring.
Loss of small molecules such as H₂S or HSCN.
Fragmentation of the pyrimidine ring itself.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Elucidation
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀N₄S |
| Molecular Weight | 182.25 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 8.3372 (5) Å |
| b = 15.8303 (10) Å | |
| c = 6.618 (1) Å | |
| Volume (V) | 873.45 (15) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 173 K |
| Key Interactions | Intramolecular N—H···N hydrogen bonds; Intermolecular N—H···S interactions |
Computational Chemistry and Cheminformatics Studies of Pyrimidine Thiourea Compounds
Density Functional Theory (DFT) Studies for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) thiourea (B124793) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and reactivity, offering a theoretical framework to understand their chemical behavior. These studies are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance of computational cost and accuracy. wjarr.comnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability.
Studies on pyrimidine derivatives show that a smaller energy gap corresponds to lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com For instance, DFT calculations on certain bioactive pyrimidine derivatives have revealed energy gaps ranging from 3.63 eV to 3.88 eV, indicating high reactivity compared to reference compounds like ibuprofen (B1674241) (6.03 eV). wjarr.com This high reactivity is often a desirable trait for pharmacologically active molecules. The distribution of HOMO and LUMO orbitals also indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively.
| Property | Value Range | Significance |
| HOMO Energy | Varies | Indicates electron-donating ability |
| LUMO Energy | Varies | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 3.6 - 3.9 eV | Lower value suggests higher reactivity |
Table 1: Representative Frontier Molecular Orbital properties for bioactive pyrimidine derivatives based on DFT calculations. wjarr.com
Beyond the HOMO-LUMO gap, DFT provides a suite of conceptual descriptors that quantify the chemical reactivity and stability of molecules. These global reactivity descriptors are calculated from the energies of the frontier orbitals.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a small energy gap have low hardness and are considered "soft," indicating higher reactivity. wjarr.com Pyrimidine derivatives studied have shown hardness values between 1.81 eV and 1.94 eV, significantly lower than less reactive molecules. wjarr.com
Chemical Softness (σ): The reciprocal of hardness, a direct measure of reactivity.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Higher values suggest a molecule is a better electrophile. Pyrimidine derivatives have demonstrated strong electrophilic character with index values from 3.20 eV to 3.88 eV. wjarr.com
Local reactivity, which identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack, is predicted using Fukui functions and Natural Bond Orbital (NBO) population analysis. wjarr.com These calculations pinpoint specific atoms in the pyrimidine ring and thiourea moiety that are most likely to participate in chemical reactions.
Computational methods are frequently used to predict spectroscopic data, which serves as a valuable tool for structural confirmation of newly synthesized compounds. DFT calculations can provide reasonably accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. For proton (¹H) NMR, prediction errors (root mean square errors) are often in the range of 0.2–0.4 ppm. nih.gov
While generally accurate, significant discrepancies of up to 6 ppm have been reported between experimental and calculated carbon chemical shifts for some heterocyclic compounds. nih.gov Such deviations highlight the importance of the chosen computational protocol, including the level of theory and the method of geometry optimization. nih.gov In practice, theoretically predicted ¹H and ¹³C-NMR spectra are compared with experimental data to confirm the molecular structures of pyrimidine thiourea derivatives and their intermediates. mdpi.commdpi.com
DFT is also employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating transition states and calculating activation energies, which provides a deeper understanding of reaction pathways and feasibility. For example, the synthesis of pyrimidine derivatives often involves multi-step reactions, such as the Biginelli cyclocondensation, which combines a β-dicarbonyl compound, an aldehyde, and a (thio)urea. mdpi.com Computational studies can model the entire reaction coordinate, identifying intermediates and the rate-determining steps, thereby aiding in the optimization of reaction conditions to improve yields and selectivity.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a prominent cheminformatics technique used to predict the preferred orientation of a ligand when bound to a target protein or enzyme. This method is essential for identifying potential biological targets for pyrimidine thiourea compounds and understanding the molecular basis of their activity.
Molecular docking simulations have been successfully used to explore the interactions of pyrimidine and thiourea derivatives with a wide array of biological targets, suggesting their potential as inhibitors in various disease pathways. The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Studies on compounds structurally related to 1-(2,6-Dimethylpyrimidin-4-yl)thiourea have identified several potential enzyme targets. For example, pyrimidine-linked acyl thioureas have shown potent inhibitory activity against digestive enzymes like α-amylase and the serine protease proteinase K . nih.gov Docking studies revealed that the thiourea group is critical for binding, forming hydrogen bonds with key amino acid residues in the active sites, such as GLN-63 and HIS-305 in α-amylase. nih.gov
Other identified targets for this class of compounds include dihydrofolate reductase (DHFR) , an enzyme crucial for bacterial survival, and cyclooxygenases (COX-1 and COX-2) , which are involved in inflammation. wjarr.comnih.gov Docking studies have suggested that certain pyrimidine derivatives can act as selective COX-2 inhibitors, with binding affinities greater than that of the common nonsteroidal anti-inflammatory drug ibuprofen. wjarr.com Furthermore, these compounds have been investigated as potential inhibitors of Focal Adhesion Kinase (FAK) and the anti-apoptotic protein Bcl-2 , both of which are significant targets in cancer therapy. mdpi.comrsc.org
| Target Protein/Enzyme | PDB ID | Specific Derivative Class Studied | Key Findings & Interactions |
| α-Amylase | 1OSE | Diaryl pyrimidine acyl thioureas | Strong binding affinity (-7.18 kcal/mol); H-bonds via thiourea S and N-H with GLN-63, HIS-305. nih.govajchem-a.com |
| Proteinase K | 3P5P | Diaryl pyrimidine acyl thioureas | High inhibitory activity; specific interactions drive binding. nih.gov |
| Dihydrofolate Reductase (DHFR) | 1DLS | Substituted pyrimidines | Good interaction with the active cavity suggests potent antibacterial activity. nih.gov |
| Cyclooxygenase-2 (COX-2) | 5F19 | Dimethylamino-phenyl pyrimidines | Higher binding affinity (-9.2 kcal/mol) than ibuprofen, suggesting selective COX-2 inhibition. wjarr.com |
| Focal Adhesion Kinase (FAK) | 6I8Z | Pyrimidine-based derivatives | Good binding energy through H-bonds and hydrophobic interactions with Cys502, Ile428, Leu553. rsc.org |
| Bcl-2 Receptor | 5VO4 | Pyrimidine derivatives | Docking simulations used to probe the mode of interaction within the ligand-binding domain. mdpi.com |
| Sirtuin-1 (SIRT1) | 4I5I | Thiourea derivatives | A derivative showed a binding energy of -9.29 kcal/mol, interacting with PheA:297. researchgate.net |
Table 2: Summary of Putative Biological Targets for Pyrimidine Thiourea Derivatives Identified through Molecular Docking Studies.
Prediction of Binding Affinities and Molecular Interaction Modes (Hydrogen Bonding, Van der Waals Forces, Pi-Pi Interactions)
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method estimates the binding affinity, often expressed as a docking score or binding energy, and elucidates the specific molecular interactions that stabilize the ligand-protein complex. For pyrimidine thiourea derivatives, these studies have been crucial in identifying key interactions.
The binding modes are typically characterized by a combination of forces:
Hydrogen Bonding: The thiourea moiety (-NH-CS-NH-) and the nitrogen atoms within the pyrimidine ring are potent hydrogen bond donors and acceptors. Docking studies frequently show these groups forming critical hydrogen bonds with amino acid residues in the active sites of target enzymes. For instance, in studies of pyrimidine linked acyl thioureas, the N-H and sulfur atoms of the thiourea group have been observed forming hydrogen bonds with residues like GLN-63 and HIS-305 in α-amylase. nih.gov
Pi-Pi Interactions: The aromatic pyrimidine ring can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket, further anchoring the ligand. One study noted arene-H interactions between the pyrimidine scaffold's phenyl ring and the GLU-233 residue. nih.gov
Computational studies on various pyrimidine thiourea analogs have successfully predicted their binding affinities against a range of biological targets, including enzymes implicated in cancer and diabetes. nih.govnih.govnih.gov The calculated binding energies often correlate well with experimentally determined inhibitory activities (e.g., IC₅₀ values), validating the predictive power of the docking models.
| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Diaryl pyrimidine linked acyl thiourea | α-Amylase | -7.18 | GLN-63, HIS-305, GLU-233 |
| Diaryl pyrimidine linked acyl thiourea | Proteinase K | -6.56 | ASN-161, ASN-67, ASN-162 |
| Thieno[2,3-d]pyrimidine thiourea | PDGFR-α | Not specified | Not specified |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-protein complex. researchgate.netnih.govresearcher.life By simulating the movements of atoms and molecules over time, MD can validate the stability of the binding pose predicted by docking and explore the conformational dynamics of both the ligand and the protein.
Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time (e.g., 100 nanoseconds) suggests that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein. Significant changes in the fluctuation of active site residues upon ligand binding can provide insights into the mechanism of inhibition.
Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds over the simulation period, identifying which interactions are stable and persistent versus those that are transient. This provides a more accurate picture of the key hydrogen bonding interactions. nih.gov
For various thiourea derivatives, MD simulations have confirmed the stability of docked complexes, showing low and stable RMSD values for both the ligand and the protein Cα atoms. nih.gov These simulations provide strong evidence that the predicted interactions are maintained in a dynamic, solvated environment, thereby reinforcing the findings from molecular docking studies.
| Derivative Class | Target Protein | Simulation Duration (ns) | Key Findings |
| Arylthioureas | C. elegans Urease | 100 | Stable RMSD values (1.75 to 2.42 Å) for Cα atoms; persistent H-bond interactions. nih.gov |
| Pyrimidine-thiourea hybrids | LSD1 | Not specified | Stable binding modes confirmed. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent molecules.
For pyrimidine and thiourea derivatives, various QSAR models have been developed to predict activities such as anticancer, anti-inflammatory, and enzyme inhibition. nih.govnih.govscirp.orgacs.org These models are built using statistical techniques like Multiple Linear Regression (MLR) and machine learning methods such as Artificial Neural Networks (ANN).
The process involves calculating a set of molecular descriptors for each compound in a training set and then using a regression method to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). The predictive power of the resulting model is then rigorously validated using both internal (e.g., leave-one-out cross-validation, Q²) and external test sets of compounds. For a series of sulfur-containing thiourea derivatives, MLR-based QSAR models demonstrated reliable predictive performance with high squared correlation coefficients for the training sets (R²tr range = 0.8301–0.9636) and cross-validation sets (R²CV range = 0.7628–0.9290). nih.gov
| Derivative Class | Biological Activity | Model Type | Statistical Validation Parameters |
| Sulfur-containing thioureas | Anticancer | MLR | R² = 0.83–0.96, Q² = 0.76–0.93 |
| Dihydropyrimidinones | Alkaline Phosphatase Inhibition | 2D-QSAR | R² = 0.958, Q² = 0.903 |
| Thieno[2,3-d]pyrimidines | Antiproliferative | 3D-QSAR | Not specified |
A major benefit of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. nih.gov This provides crucial insights into the structure-activity relationship (SAR), guiding medicinal chemists on which molecular properties to modify to enhance potency.
For thiourea and pyrimidine derivatives, QSAR studies have identified several key descriptors:
Physicochemical Properties: Properties like mass, polarizability, electronegativity, and the octanol-water partition coefficient (logP) have been shown to be essential predictors for the anticancer activities of sulfur-containing derivatives. nih.gov
Topological and Constitutional Descriptors: The frequency or presence of specific chemical bonds or fragments (e.g., C-N, F-F, N-N bonds) can be critical descriptors. nih.gov
Quantum Chemical Descriptors: Descriptors calculated from quantum chemistry methods, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be important predictors in QSAR models for pyrimidine derivatives. scirp.org
These findings suggest that a balance of electronic, steric, and hydrophobic properties is crucial for the biological activity of pyrimidine thiourea compounds. nih.govnih.gov
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific pharmacological and biological research data for the chemical compound This compound . While the broader classes of pyrimidine and thiourea analogues have been the subject of extensive research for their potential therapeutic applications, specific experimental data for this particular compound across the requested research areas is not publicly available in the reviewed sources.
The user's request specified a detailed article focusing solely on "this compound," structured around its antimicrobial and anticancer activities. This included subsections on its broad-spectrum antibacterial potential, antifungal efficacy, antiviral properties, antitubercular and antimalarial investigations, and its inhibitory effects on various cancer cell lines. The instructions also mandated the inclusion of data tables and detailed research findings.
Despite targeted searches for each of these specific areas, no studies were identified that explicitly detail the evaluation of "this compound" and provide the necessary data to fulfill the request. The available literature discusses the activities of structurally related pyrimidine-thiourea derivatives in a general sense, but does not offer the specific, detailed findings required for an article focused exclusively on this compound.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time due to the absence of published research on the specified compound.
Pharmacological and Biological Research Applications of Pyrimidine Thiourea Analogues
Anticancer and Antiproliferative Activity Research
Assessment of Selective Cytotoxicity Towards Cancer Cells versus Non-Cancerous Cells
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Several studies have highlighted the potential of pyrimidine (B1678525) thiourea (B124793) analogues in this regard.
In a notable study, novel sulphonyl thiourea derivatives incorporating a 4,6-diarylpyrimidine ring were synthesized and evaluated for their cytotoxic effects. A selection of these compounds demonstrated significant activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), liver adenocarcinoma (HepG2), cervical epithelial carcinoma (HeLa), and lung adenocarcinoma (A549). Importantly, these compounds exhibited low cytotoxicity against the non-cancerous WI-38 cell line, indicating a degree of selectivity for cancerous cells nih.govrsc.org.
The selective cytotoxicity of these analogues underscores their potential as templates for the development of more targeted cancer therapies. The structural features of the pyrimidine and thiourea moieties appear to play a crucial role in this selective activity, although the precise mechanisms are still under investigation.
Table 1: Cytotoxic Activity of Sulphonyl Thiourea Pyrimidine Analogues
| Compound | MCF-7 (IC₅₀ µM) | HepG2 (IC₅₀ µM) | HeLa (IC₅₀ µM) | A549 (IC₅₀ µM) | WI-38 (IC₅₀ µM) |
|---|---|---|---|---|---|
| 7c | 15.7 ± 1.1 | 18.2 ± 1.3 | 20.5 ± 1.5 | 25.1 ± 1.8 | > 50 |
| 7d | 20.3 ± 1.4 | 22.9 ± 1.6 | 28.4 ± 2.0 | 30.7 ± 2.2 | > 50 |
| 7g | 25.8 ± 1.9 | 28.1 ± 2.1 | 32.6 ± 2.3 | 35.9 ± 2.5 | > 50 |
Data represents the concentration required to inhibit 50% of cell growth and is indicative of the compound's potency. Lower IC₅₀ values indicate higher cytotoxicity.
Enzyme Inhibition Studies
The inhibitory action of pyrimidine thiourea analogues against various enzymes is a key area of their pharmacological investigation. These interactions can modulate critical biological pathways, offering therapeutic potential for a range of diseases.
Recent research has demonstrated the potent inhibitory effects of novel diaryl pyrimidine-linked acyl thiourea derivatives against α-amylase and proteinase K. In one study, a series of these compounds (6a–j) were synthesized and showed remarkable inhibition of these enzymes.
For α-amylase, an enzyme involved in carbohydrate digestion, compounds 6j and 6g were identified as the most potent inhibitors, with IC₅₀ values of 1.478 ± 0.051 µM and 1.509 ± 0.039 µM, respectively. This level of inhibition is comparable to the standard drug acarbose (B1664774).
In the case of proteinase K, a broad-spectrum serine protease, compounds 6a , 6f , and 6e displayed the highest inhibitory activity, with IC₅₀ values of 1.790 ± 0.079 µM, 1.794 ± 0.080 µM, and 1.795 ± 0.080 µM, respectively. These findings highlight the potential of these pyrimidine thiourea analogues in conditions where protease and amylase activity is dysregulated.
Table 2: Inhibitory Activity of Diaryl Pyrimidine-Linked Acyl Thiourea Derivatives against α-Amylase and Proteinase K
| Compound | α-Amylase (IC₅₀ µM) | Proteinase K (IC₅₀ µM) |
|---|---|---|
| 6a | - | 1.790 ± 0.079 |
| 6e | - | 1.795 ± 0.080 |
| 6f | - | 1.794 ± 0.080 |
| 6g | 1.509 ± 0.039 | - |
| 6j | 1.478 ± 0.051 | - |
IC₅₀ values represent the concentration of the compound required to achieve 50% inhibition of the enzyme's activity.
Thiourea derivatives have been investigated as inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections and the formation of infectious stones core.ac.uknih.gov. Studies on various thiourea analogues have shown that they can be potent inhibitors of this enzyme, with some derivatives exhibiting significantly greater activity than the standard inhibitor, thiourea core.ac.uk.
Furthermore, sulphonyl thiourea compounds containing pyrimidine rings have demonstrated remarkable dual inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII rsc.org. Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. In one study, compound 7c was a potent inhibitor of hCA IX with a Kᵢ of 125.1 ± 12.4 nM, while compound 7d was the most potent against hCA XII with a Kᵢ of 111.0 ± 12.3 nM rsc.org.
Table 3: Carbonic Anhydrase Inhibitory Activity of Sulphonyl Thiourea Pyrimidine Analogues
| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |
|---|---|---|---|---|
| 7b | 150.3 ± 15.1 | 65.2 ± 5.8 | 200.5 ± 18.2 | - |
| 7c | 50.1 ± 4.5 | 70.8 ± 6.2 | 125.1 ± 12.4 | 150.7 ± 14.3 |
| 7d | - | - | - | 111.0 ± 12.3 |
| 7f | 62.5 ± 5.9 | 55.4 ± 4.9 | - | 195.2 ± 17.8 |
| 7g | - | - | 180.3 ± 16.5 | 170.4 ± 15.9 |
| 7l | 42.1 ± 3.8 | - | - | - |
Kᵢ values represent the inhibition constant, with lower values indicating stronger inhibition.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research into pyrimidine derivatives has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
One study on 2,4-disubstituted pyrimidines identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent cholinesterase inhibitor, with an IC₅₀ of 0.33 µM for AChE and 2.30 µM for BuChE sigmaaldrich.com. Another investigation into pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines found that some of these compounds exhibited significant AChE and BuChE inhibitory activity nih.gov. Specifically, one derivative showed potent inhibition with IC₅₀ values of 0.11 µM for AChE and 3.4 µM for BuChE nih.gov. These findings suggest that the pyrimidine scaffold is a promising starting point for the design of new cholinesterase inhibitors.
Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. Pyrimidine-based thiourea compounds have emerged as potential inhibitors of this enzyme. A series of novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds demonstrated excellent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 75.0 ± 0.5 to 253.0 ± 0.5 μM, which is significantly more potent than the standard drug acarbose (IC₅₀ = 750.0 ± 1.5 μM) researchgate.net.
Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones also showed significant α-glucosidase inhibitory action. The compound 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibited the highest inhibitory activity, surpassing that of acarbose mdpi.comnih.gov.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Thiourea-containing drugs have been identified as potential tyrosinase inhibitors nih.gov. Research on novel 2,6-diamino-4-chloropyrimidine and 2,4,6-triaminopyrimidine (B127396) derivatives has shown their inhibitory effects on mushroom tyrosinase activity researchgate.net.
In one study, pyrimidine derivatives 1a and 1d exhibited inhibitory activities with IC₅₀ values of 24.68 µM and 24.45 µM, respectively, which were comparable to the positive control, kojic acid (IC₅₀ = 25.24 µM) researchgate.net. Kinetic studies revealed a noncompetitive type of inhibition, suggesting that these compounds could be effective and safe tyrosinase inhibitors researchgate.net.
Kinase Inhibition Profiling (e.g., FLT3, VEGFR2)
While specific kinase inhibition data for 1-(2,6-Dimethylpyrimidin-4-yl)thiourea against FMS-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is not extensively detailed in publicly available research, the broader class of pyrimidine derivatives has been a significant focus of kinase inhibitor discovery. The pyrimidine scaffold is a well-established pharmacophore in the design of inhibitors targeting various protein kinases due to its structural resemblance to the purine (B94841) core of ATP.
Research into pyrimidine-based compounds has yielded potent inhibitors for both FLT3 and VEGFR2. For instance, novel furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as potent dual inhibitors of Tie-2 and VEGFR2. nih.gov In these studies, the addition of a diarylurea moiety at the 5-position of the furo[2,3-d]pyrimidine core was found to significantly enhance the inhibitory activity against both enzymes, with one of the most active compounds demonstrating inhibitory concentrations in the low nanomolar range (<3 nM) for both kinases. nih.gov
Similarly, a rational design approach has led to the development of pyrimidine-4,6-diamine derivatives as selective type-II inhibitors of FLT3. nih.gov In one study, the most potent compound from this series exhibited an IC50 value of 13.9 nM against FLT3 kinase. nih.gov Interestingly, a urea (B33335) analog of this potent compound showed a slightly reduced, yet still significant, IC50 value of 41 nM, indicating that the structural features of the linker region are crucial for potent inhibition. nih.gov These findings underscore the potential of the pyrimidine core, often in combination with urea or thiourea-like linkers, to generate highly effective and selective kinase inhibitors. The exploration of compounds like this compound is a logical extension of these research efforts, although specific profiling against FLT3 and VEGFR2 for this particular analogue remains to be published.
Table 1: Examples of Pyrimidine Analogues as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| Furo[2,3-d]pyrimidines | Tie-2, VEGFR2 | Dual inhibitors with activity in the low nanomolar range. A diarylurea moiety enhanced potency. | nih.gov |
| Pyrimidine-4,6-diamines | FLT3 | Selective type-II inhibitors with IC50 values in the low nanomolar range. | nih.gov |
Antioxidant Capacity and Free Radical Scavenging Assays
The antioxidant potential of thiourea derivatives is a well-documented area of research. mdpi.comresearchgate.net These compounds are recognized for their ability to scavenge free radicals and protect against oxidative stress. hueuni.edu.vn The thiourea functional group, with its sulfur and nitrogen atoms, is believed to contribute significantly to this activity. Various assays are employed to quantify the antioxidant and free radical scavenging capacity of these molecules, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being among the most common. researchgate.netnih.gov
Furthermore, pyrimidine derivatives themselves have been investigated for their antioxidant properties. nih.govmdpi.comnih.gov Certain novel pyrimidine acrylamides have been shown to exhibit moderate antioxidant activity in the DPPH assay and good to moderate inhibition of lipid peroxidation. nih.gov The combination of a pyrimidine ring and a thiourea moiety in this compound suggests that it may possess antioxidant properties worthy of investigation. However, without direct experimental evaluation through established assays like DPPH or ABTS, its specific antioxidant capacity and free radical scavenging efficacy remain to be determined.
Table 2: Common Assays for Antioxidant Capacity
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | A stable free radical is reduced by the antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a specific wavelength, often expressed as IC50 (the concentration of antioxidant required to scavenge 50% of the DPPH radicals). |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | A pre-formed radical cation (ABTS•+) is reduced by the antioxidant, causing a decolorization of the solution. | Decrease in absorbance, also typically reported as an IC50 value. |
Mechanistic Elucidation of Biological Activities of Pyrimidine Thiourea Compounds
Mechanisms of Antimicrobial Action
Pyrimidine (B1678525) thiourea (B124793) derivatives have emerged as a promising class of antimicrobial agents. Their efficacy is attributed to several distinct mechanisms that disrupt essential bacterial functions, leading to the inhibition of growth or cell death.
Inhibition of Essential Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)
A primary mechanism of antimicrobial action for pyrimidine thiourea compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. researchgate.net DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is essential for decatenating daughter chromosomes after replication. researchgate.net
Several studies have demonstrated the potential of thiourea and pyrimidine derivatives to act as inhibitors of these vital enzymes. acs.orgacs.org For instance, novel thiourea derivatives have been specifically designed and synthesized to target these topoisomerases. acs.org One such thiourea derivative, compound 8 , exhibited potent inhibitory activity against Escherichia coli DNA gyrase B and moderate inhibition of E. coli Topoisomerase IV, with IC₅₀ values of 0.33 µM and 19.72 µM, respectively, comparable to the known inhibitor novobiocin. acs.org This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance through single-target mutations. researchgate.net
Similarly, certain pyridothienopyrimidine compounds have shown potent dual inhibition of both DNA gyrase and topoisomerase IV. acs.org The inhibitory action is believed to occur through binding to the enzyme's active site, preventing the DNA cleavage and re-ligation cycle, which ultimately leads to a cessation of DNA replication and cell division. acs.orgacs.org
Table 1: Inhibition of Bacterial Topoisomerases by Selected Thiourea Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Target Enzyme | Test Organism | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 8 | DNA Gyrase B | E. coli | 0.33 ± 1.25 | acs.org |
| Compound 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | acs.org |
| Novobiocin (Control) | DNA Gyrase B | E. coli | 0.28 ± 1.45 | acs.org |
Cell Membrane Disruption and Depolarization
Another significant antimicrobial mechanism involves the disruption of the bacterial cell membrane's structural integrity. The cell membrane is a critical barrier that maintains cellular homeostasis, and its compromise leads to rapid cell death. Research on a thiourea derivative, designated TD4 , demonstrated its ability to act against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the cell membrane. acs.org Transmission electron microscopy revealed that treatment with TD4 led to apparent damage to the integrity of the MRSA cell membrane, resulting in the leakage of intracellular contents. acs.org This physical disruption of the membrane barrier is a potent bactericidal mechanism.
Interference with Cell Wall and Membrane Biosynthesis
Beyond direct physical disruption, pyrimidine thiourea compounds can interfere with the biosynthesis of the bacterial cell wall. The cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is essential for maintaining cell shape and preventing osmotic lysis. jneurosci.org The aforementioned thiourea derivative TD4 was shown to disrupt the integrity of the MRSA cell wall. acs.org This action suggests an interference with the complex enzymatic processes responsible for peptidoglycan synthesis and assembly. Furthermore, studies have aimed to synthesize thiourea derivatives that specifically target enzymes involved in the biosynthesis of the bacterial cell wall, indicating this is a recognized mechanism of action for this class of compounds. nih.gov By inhibiting cell wall formation, these compounds render the bacteria vulnerable to environmental stresses, leading to cell lysis. jneurosci.org
Induction of Cytoplasmic Protein Misfolding Stress
The induction of protein misfolding is a known cellular stress pathway that can be exploited by antimicrobial agents. In bacteria, a sophisticated network of chaperone proteins and proteases maintains protein homeostasis (proteostasis). acs.org Overwhelming this system by inducing the misfolding of cytoplasmic proteins can lead to the formation of toxic aggregates and trigger a stress response that ultimately inhibits growth or causes cell death. While some pyrimidine compounds have been investigated in the context of protein misfolding diseases like prion disease, their role in inducing a general cytoplasmic protein misfolding stress as a primary antibacterial mechanism is a less characterized area of study. It represents a potential, albeit not yet fully elucidated, pathway for the antimicrobial activity of pyrimidine thiourea derivatives.
Mechanisms of Anticancer Action
In addition to their antimicrobial properties, pyrimidine thiourea derivatives exhibit significant anticancer activity. Their primary mechanism of action against tumor cells is the induction of programmed cell death, or apoptosis, through various signaling pathways.
Apoptosis Induction Pathways
Apoptosis is a controlled process of cell suicide that is essential for eliminating damaged or cancerous cells. Many chemotherapeutic drugs function by triggering this process. Pyrimidine thiourea compounds have been shown to activate apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
Key findings from studies on related pyrimidine and thiourea derivatives illustrate these mechanisms:
Mitochondrial (Intrinsic) Pathway Activation : A common mechanism involves the disruption of mitochondrial function. One 2-amino-4-aryl-pyrimidine derivative was found to trigger mitochondrial-related apoptosis by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential (MMP). nih.gov This is associated with changes in the expression of the Bcl-2 family of proteins, specifically the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade. nih.gov
Caspase Activation and PARP Cleavage : The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Studies show that pyrimidine urea (B33335) derivatives can induce the cleavage and activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and facilitates cellular disassembly.
Inhibition of Survival Signaling Pathways : Cancer cells often have hyperactive survival signaling pathways that prevent apoptosis. Certain 2-amino-4-aryl-pyrimidine derivatives have been shown to simultaneously suppress critical survival pathways, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades. nih.gov By inhibiting these pro-survival signals, the compounds lower the threshold for apoptosis induction in cancer cells.
Cell Cycle Arrest : Some diarylthiourea compounds have been observed to arrest the cell cycle, for example in the S phase. This halt in cell cycle progression can provide time for DNA damage to be detected, subsequently triggering an apoptotic response.
Table 2: Apoptotic Mechanisms of Pyrimidine and Thiourea Derivatives in Cancer Cells This table is interactive. Users can sort columns by clicking on the headers.
| Compound Class | Cancer Cell Line | Key Apoptotic Events | Signaling Pathway Affected | Reference |
|---|---|---|---|---|
| Pyrimidine urea derivative | Colon (SW480) | Upregulation of Bax & cleaved PARP; Downregulation of Bcl-2; Loss of MMP | Intrinsic mitochondrial pathway | |
| 2-Amino-4-aryl-pyrimidine derivative | Breast (MCF-7) | Increased ROS; Decreased MMP; Bax/Bcl-2 modulation; Caspase activation | RAS/Raf/MEK/ERK; PI3K/AKT/mTOR | nih.gov |
| Diarylthiourea derivative | Breast (MCF-7) | Upregulation of caspase-3; S phase cell cycle arrest | Intrinsic pathway |
These findings collectively indicate that pyrimidine thiourea compounds are capable of inducing cancer cell death by engaging multiple, interconnected apoptotic pathways, making them a subject of interest for the development of novel anticancer therapeutics.
Activation of the Intrinsic Apoptotic Pathway (Mitochondrial Dysfunction, Cytochrome c Release)
The intrinsic apoptotic pathway, initiated by mitochondrial stress, is a critical mechanism for programmed cell death. This pathway involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release is a key event that triggers the downstream activation of caspases.
A comprehensive search of scientific databases did not yield any studies specifically investigating the ability of 1-(2,6-Dimethylpyrimidin-4-yl)thiourea to induce mitochondrial dysfunction or cytochrome c release. While some thiourea derivatives have been shown to uncouple mitochondria, specific data for this compound is absent nih.gov.
Activation of the Extrinsic Apoptotic Pathway (Death Receptor Pathway)
The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, such as members of the tumor necrosis factor (TNF) receptor superfamily nih.gov. This engagement leads to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspases.
There is no available research documenting the effect of this compound on the components of the extrinsic apoptotic pathway.
Caspase Cascade Activation (Caspase-3, Caspase-8, Caspase-9)
Apoptosis execution is mediated by a family of cysteine proteases known as caspases. The intrinsic and extrinsic pathways converge on the activation of initiator caspases (like caspase-9 and caspase-8, respectively), which in turn activate executioner caspases, such as caspase-3.
No studies were found that measured the activation of caspase-3, caspase-8, or caspase-9 following treatment with this compound.
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bcl-2, Bax, PARP)
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate nih.govnih.gov. A shift in the Bax/Bcl-2 ratio in favor of Bax can promote apoptosis nih.gov. Poly (ADP-ribose) polymerase (PARP) is a substrate for executioner caspases, and its cleavage is a hallmark of apoptosis.
Specific data on how this compound modulates the expression or activity of Bcl-2, Bax, or PARP is not available in the current scientific literature.
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, leading to cellular damage and triggering apoptosis nih.govmdpi.com. Numerous compounds exert their cytotoxic effects through the generation of ROS. While thiourea derivatives have been studied for their antioxidant or pro-oxidant properties, these effects are highly structure-dependent pharmacophorejournal.commdpi.com.
No specific research was identified that quantifies the generation of ROS or the induction of oxidative stress in response to this compound.
Cell Cycle Perturbation and Growth Arrest
Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing arrest at specific checkpoints (e.g., G1, S, or G2/M phases), which can prevent cell proliferation and may lead to apoptosis.
The effects of this compound on cell cycle distribution have not been reported. Studies on other novel thiourea derivatives have shown varied effects, but these findings cannot be extrapolated to the specific compound researchgate.net.
DNA Intercalation and Subsequent DNA Damage
DNA intercalation, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to DNA damage and cell death. Certain planar aromatic or heteroaromatic molecules are known to act as DNA intercalators. While some pyrimidine and thiourea derivatives have been investigated for their DNA binding capabilities, the mode of interaction is highly specific to the molecular structure mdpi.commdpi.com.
There are no published studies that have examined the potential of this compound to intercalate with DNA or cause subsequent DNA damage.
Specific Enzyme Target Modulation (e.g., Thioredoxin Reductase, Kinases)
The specific enzymatic targets of This compound have not been extensively detailed in publicly available scientific literature. While the broader class of pyrimidine thiourea derivatives has been investigated for a range of biological activities, detailed enzymatic assays and target identification for this specific compound are not widely reported.
However, the structural motifs present in This compound , namely the pyrimidine and thiourea moieties, are known to be pharmacologically active and have been implicated in the modulation of various enzymes. Thiourea derivatives, for instance, have shown the potential to inhibit a variety of enzymes, including tyrosinase, cholinesterases, α-amylase, and α-glucosidase researchgate.net.
Thioredoxin Reductase (TrxR) , a key enzyme in cellular redox balance, is a known target for various inhibitors, including some containing reactive functional groups that can interact with the enzyme's active site mdpi.commdpi.com. The thiourea group, with its sulfur atom, could potentially interact with the active site of TrxR, but specific studies on This compound are lacking.
Similarly, various heterocyclic compounds, including those with a pyrimidine core, have been developed as kinase inhibitors nih.gov. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrimidine ring can act as a scaffold that mimics the adenine (B156593) base of ATP, enabling competitive inhibition at the ATP-binding site of kinases. While molecular docking studies have been performed on some thiourea derivatives to predict their interaction with protein kinases, no such data is currently available for This compound researchgate.net.
Mechanistic Insights into Enzyme Inhibition
Due to the absence of specific studies on This compound , a detailed mechanistic insight into its enzyme inhibition is not available. The subsequent sections are therefore based on the general principles of enzyme inhibition observed for structurally related compounds.
Determination of Inhibition Types (Competitive, Non-competitive, Mixed)
The mode of enzyme inhibition by a compound is determined through kinetic studies, which analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations mdpi.com. Common types of reversible inhibition include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. In this case, the inhibitor does not compete with the substrate.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.
For pyrimidine and thiourea derivatives, various types of inhibition have been observed depending on the specific compound and the target enzyme. For example, some thiourea derivatives have been identified as competitive inhibitors of certain enzymes nih.gov. Without experimental data from enzymatic assays with This compound , its specific type of inhibition remains undetermined.
Identification of Specific Active Site Interactions and Key Amino Acid Residues Involved in Binding
The interaction between an inhibitor and an enzyme's active site is crucial for its inhibitory effect. These interactions are often elucidated through techniques like X-ray crystallography of the enzyme-inhibitor complex and computational methods such as molecular docking.
For thiourea derivatives, the thiocarbonyl group (C=S) and the N-H groups are key features that can participate in hydrogen bonding with amino acid residues in the enzyme's active site. The pyrimidine ring can engage in hydrophobic and π-π stacking interactions.
Molecular docking studies on other thiourea derivatives have suggested potential interactions with key amino acid residues. For instance, in the case of certain P2Y1 receptor antagonists, a thiourea-containing compound was found to interact with Pro105, Ile108, Phe119, and Leu102 nih.gov. In another study, thiourea derivatives targeting enzymes involved in bacterial cell wall biosynthesis showed predicted binding to specific residues within the active sites of PBP2a and FabH fip.org.
Without specific molecular modeling or structural biology data for This compound , the precise amino acid residues involved in its potential binding to any enzymatic target cannot be identified.
Structure Activity Relationship Sar Studies for Pyrimidine Thiourea Analogues
Influence of Substituents on the Pyrimidine (B1678525) Ring on Biological Activity
The nature and position of substituents on the pyrimidine ring play a pivotal role in modulating the biological activity of pyrimidine thiourea (B124793) analogues. While specific SAR studies on 1-(2,6-dimethylpyrimidin-4-yl)thiourea are not extensively documented in publicly available literature, general principles can be derived from studies on related pyrimidine derivatives.
The presence of methyl groups at the 2 and 6 positions of the pyrimidine ring, as in the target compound, is a common feature in bioactive molecules. These small, lipophilic groups can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins. Alterations at these positions are expected to significantly impact activity. For instance, increasing the alkyl chain length or introducing bulky substituents could either enhance or diminish activity depending on the steric tolerance of the binding site.
In a broader context of 4,6-disubstituted pyrimidines, the introduction of different aryl groups has been shown to influence their biological profiles. For example, in a series of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, the nature of the substituent on the aryl rings was critical for their anthelmintic activity. A compound with a methoxy (B1213986) group at the para-position of the benzene (B151609) ring at the 4-position of the pyrimidine exhibited the most potent activity. nih.gov This suggests that electronic and steric properties of substituents on aryl groups attached to the pyrimidine core are key determinants of biological response.
Furthermore, studies on other pyrimidine-containing compounds have highlighted the importance of electron-donating and electron-withdrawing groups on attached phenyl rings for various enzyme inhibitory activities. nih.gov The electronic landscape of the pyrimidine ring, modulated by its substituents, can affect the pKa of the entire molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.
The following table summarizes the influence of substituents on the pyrimidine ring from studies on analogous compounds:
| Compound Series | Substituent Modification on Pyrimidine Ring | Observed Effect on Biological Activity |
| 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines | Introduction of a methoxy group at the para-position of the C4-aryl substituent. | Enhanced anthelmintic activity. nih.gov |
| 4,6-diaryl-2-aminopyrimindine derivatives | Varied electron-donating and electron-withdrawing substituents on the aryl rings. | Modulated inhibitory activities against enzymes related to type 2 diabetes. nih.gov |
Role of the Thiourea Moiety and its N-Substitution Patterns on Efficacy
The thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore in this class of compounds, contributing significantly to their biological activity through its ability to form hydrogen bonds and coordinate with metal ions. The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors, facilitating strong interactions with biological macromolecules. mdpi.com
N-substitution on the thiourea linker dramatically influences the compound's properties and biological activity. In many reported series of pyrimidine thiourea derivatives, the terminal nitrogen of the thiourea is often substituted with various aryl, acyl, or heterocyclic groups. These substituents can modulate the electronic properties of the thiourea group, as well as introduce additional interaction points with the target.
For instance, in a series of novel pyrimidine derivatives with aryl urea (B33335) and thiourea moieties, the nature of the aryl substituent on the terminal nitrogen was found to be crucial for their anti-inflammatory and antimicrobial activities. nih.gov The presence of electron-withdrawing or electron-donating groups on the aryl ring could tune the biological response.
The substitution pattern on the nitrogen atoms of the thiourea can also affect the molecule's conformation. The planarity and rotational freedom around the C-N bonds of the thiourea linker are influenced by the size and nature of the substituents, which in turn affects how the molecule fits into a binding site.
The following table illustrates the impact of N-substitution on the thiourea moiety in related compound series:
| Compound Series | N-Substitution on Thiourea Moiety | Observed Effect on Biological Activity |
| Pyrimidine-arylthiourea derivatives | Various substituted aryl groups. | Modulated anti-inflammatory and antimicrobial activity. nih.gov |
| Adamantyl urea derivatives | Replacement of the urea with other groups. | A decrease in antitubercular activity, highlighting the importance of the (thio)urea moiety. nih.gov |
Impact of Linker Moieties and Hybrid Heterocyclic Systems on Biological Potency
The concept of creating hybrid molecules by incorporating the pyrimidine thiourea scaffold with other heterocyclic systems has been a successful strategy to enhance biological potency and selectivity. These hybrid systems can leverage the pharmacological properties of each constituent moiety to achieve a synergistic effect.
The linker that connects the pyrimidine core to the thiourea group, and any subsequent functional groups, is also of great importance. The length, rigidity, and chemical nature of the linker can dictate the spatial orientation of the key pharmacophoric features, thereby influencing the binding affinity to the target.
For example, the incorporation of pyrazole (B372694) and pyran moieties into thiourea derivatives has been shown to confer promising anticancer activity. mdpi.com Similarly, the synthesis of hybrid molecules containing pyrimidine and benzothiazole (B30560) rings linked through a thiourea bridge has been explored. In such systems, the benzothiazole moiety can introduce additional hydrophobic and aromatic interactions, potentially leading to enhanced biological activity. mdpi.com
The strategic design of these hybrid molecules often involves considering the known biological activities of the individual heterocyclic components. Pyrimidine itself is a core component of nucleobases and is found in numerous bioactive compounds. mdpi.com By combining it with other pharmacologically active heterocycles through a thiourea linker, novel chemical entities with improved therapeutic potential can be generated.
Identification of Key Pharmacophoric Features for Desired Biological Responses
Based on SAR studies of various pyrimidine thiourea analogues, several key pharmacophoric features have been identified as crucial for eliciting specific biological responses. A general pharmacophore model for this class of compounds often includes:
A substituted pyrimidine ring: This acts as a core scaffold and provides points for interaction, with the nature and position of substituents being critical for activity and selectivity.
A thiourea linker: This moiety is essential for binding, often through hydrogen bonding with the target protein. The thione group (C=S) is a key feature.
For instance, in the context of anticancer activity, the ability of the thiourea moiety to interact with specific amino acid residues in the active site of kinases or other enzymes is a recurring theme. The pyrimidine ring can provide a stable anchor within the binding pocket, while the terminal substituent can explore further interactions in adjacent regions.
Computational studies on thiourea analogs as MK-2 inhibitors have highlighted the importance of a hydrogen bond acceptor group at the C3 position of a pyrazine (B50134) ring (analogous to the pyrimidine ring) and a small, electropositive substituent as a hydrogen bond donor on a connected oxazolone (B7731731) ring. These findings underscore the detailed structural requirements for potent inhibitory activity.
Correlations between Computational Parameters and Observed Biological Activities
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, have become invaluable tools for understanding the SAR of pyrimidine thiourea analogues and for the rational design of new compounds. These in silico approaches can provide insights into the molecular properties that correlate with biological activity.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thiourea derivatives to build predictive models. These models generate 3D contour maps that visualize the regions around the molecules where steric bulk, positive or negative electrostatic potential, and hydrogen bond donating or accepting properties are favorable or unfavorable for activity.
For example, a 3D-QSAR study on thiourea analogs as MK-2 inhibitors revealed that bulky and electron-rich groups at a specific position on the heterocyclic ring enhance potency, while a hydrogen bond acceptor at another position is also beneficial.
Molecular docking simulations are used to predict the binding mode of these compounds within the active site of their biological targets. These studies can identify key amino acid residues involved in the interaction and explain the observed SAR at a molecular level. For instance, docking studies have shown that the thiourea moiety often forms crucial hydrogen bonds with the backbone of the protein target.
The correlation between computationally derived parameters (e.g., binding energy, electrostatic potential, molecular shape) and experimentally observed biological activities (e.g., IC50 values) can validate the proposed binding hypotheses and guide the synthesis of new, more potent analogues. nih.gov
Metal Complexation of 1 2,6 Dimethylpyrimidin 4 Yl Thiourea and Its Derivatives
Synthesis and Characterization of Metal Complexes with Thiourea (B124793) Ligands
The synthesis of metal complexes with thiourea ligands, including pyrimidinylthiourea derivatives, typically involves the reaction of the thiourea ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), electronic spectroscopy (UV-Vis), and elemental analysis, to elucidate their structure and coordination properties.
General synthetic approaches often involve dissolving the pyrimidinylthiourea ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, sometimes with gentle heating, to facilitate complex formation. The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios. researchgate.netresearchgate.net
Characterization techniques provide crucial information about the coordination of the ligand to the metal ion. For instance, in the IR spectrum, a shift in the ν(C=S) and ν(N-H) vibrational frequencies upon complexation can indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal center. NMR spectroscopy, particularly ¹H and ¹³C NMR, can show changes in the chemical shifts of the pyrimidine (B1678525) and thiourea protons and carbons, further confirming coordination. Electronic spectra can provide information about the geometry of the resulting metal complex.
Exploration of Various Coordination Modes of Thiourea (S, N, O-donors)
Thiourea and its derivatives, including 1-(2,6-Dimethylpyrimidin-4-yl)thiourea, are versatile ligands capable of coordinating to metal ions in several ways. The most common coordination mode is through the sulfur atom of the thiocarbonyl group (C=S), which acts as a soft donor and readily binds to a variety of metal ions. mdpi.comnih.gov
However, the presence of other donor atoms, such as the nitrogen atoms of the thiourea backbone and the pyrimidine ring, allows for more complex coordination behavior. Depending on the reaction conditions and the nature of the metal ion, pyrimidinylthiourea ligands can act as:
Monodentate ligands: Coordinating solely through the sulfur atom.
Bidentate ligands: Chelating the metal ion through the sulfur atom and one of the nitrogen atoms. This could be the nitrogen of the thiourea group or a nitrogen atom from the pyrimidine ring. mdpi.com
Bridging ligands: Linking two or more metal centers, leading to the formation of polynuclear complexes.
In acylthiourea derivatives, the carbonyl oxygen can also participate in coordination, leading to S,O-bidentate chelation. While this compound itself does not possess a carbonyl group, this highlights the diverse coordination possibilities within the broader thiourea family. The specific coordination mode adopted is influenced by factors such as the steric and electronic properties of the ligand, the preferred coordination geometry of the metal ion, and the solvent used for the synthesis.
Influence of Different Metal Ions on Complex Formation, Stability, and Geometry
The nature of the metal ion plays a pivotal role in determining the stoichiometry, stability, and geometry of the resulting complex with a pyrimidinylthiourea ligand. Different metal ions have distinct coordination preferences based on their size, charge, and electronic configuration, as described by principles such as the Hard and Soft Acids and Bases (HSAB) theory.
For instance, soft metal ions like Ag(I) and Au(I) are expected to form strong bonds with the soft sulfur donor of the thiourea moiety. nih.gov Transition metals such as Cu(II), Ni(II), Co(II), and Pd(II) can form stable complexes with varied geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field stabilization energy and the coordination number. researchgate.netnih.gov
The stability of the metal complexes is often enhanced by the chelate effect if the ligand coordinates in a bidentate or polydentate fashion. The formation of a stable five- or six-membered chelate ring significantly increases the thermodynamic stability of the complex compared to analogous monodentate complexes. The geometry of the complex is also dictated by the metal ion's electronic configuration. For example, d⁸ metal ions like Ni(II) and Pd(II) often favor square planar geometries, while d¹⁰ ions like Zn(II) typically form tetrahedral complexes. The interplay between the electronic properties of the metal ion and the steric constraints of the pyrimidinylthiourea ligand ultimately determines the final structure of the coordination compound. researchgate.net
Enhanced Biological Activities of Thiourea Metal Complexes
A significant driver for the synthesis of metal complexes with thiourea ligands is the observation that complexation can lead to enhanced biological activity compared to the free ligand. mdpi.comnih.gov This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates transport across cell membranes, and the alteration of the electronic properties of the ligand upon coordination, which can influence its interaction with biological targets.
Antimicrobial Activity of Metal Complexes
Studies on various thiourea-metal complexes have shown that their activity is dependent on the metal ion. For instance, copper complexes have often been found to exhibit greater antifungal activity than nickel complexes. nih.gov The mode of action is thought to involve the disruption of cellular processes, such as enzyme function and DNA replication, within the microbial cell. The enhanced lipophilicity of the complexes allows for better penetration through the lipid layers of cell membranes. nih.gov
While specific data for this compound complexes is not available, studies on other pyrimidinylthiourea and pyridinylthiourea derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.netmdpi.com
| Compound/Complex | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide | Staphylococcus aureus | Significant inhibitory activity | researchgate.net |
| N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide | Klebsiella Pneumoniae | Significant inhibitory activity | researchgate.net |
| Copper(II) complex of N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide | Various bacterial strains | Enhanced activity compared to ligand | researchgate.net |
| Nickel(II) complex of N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide | Various bacterial strains | Enhanced activity compared to ligand | researchgate.net |
| N-phenyl-N′-(2-pyrimidyl) thiourea complexes (Pd(II), Pt(II), Ni(II), etc.) | Staphylococcus aureus | Biologically active | researchgate.net |
| N-phenyl-N′-(2-pyrimidyl) thiourea complexes (Pd(II), Pt(II), Ni(II), etc.) | Escherichia coli | Biologically active | researchgate.net |
Anticancer Activity of Metal Complexes
The development of novel metal-based anticancer agents is a major focus of medicinal inorganic chemistry. Thiourea-metal complexes have emerged as a promising class of compounds with potential cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The coordination of a metal ion can trigger excellent cytotoxic values, even when the free thiourea ligand shows no relevant cytotoxicity. nih.gov
The mechanism of anticancer action for these complexes can be multifaceted and may involve the induction of apoptosis, inhibition of key enzymes like thioredoxin reductase, and interaction with DNA. researchgate.net The nature of the metal ion and the ancillary ligands significantly influences the cytotoxic activity. For example, gold(I) complexes of thiourea derivatives have been shown to be more cytotoxic than the corresponding silver(I) compounds against certain cancer cell lines. nih.govresearchgate.net
Research on pyrimidinyl and pyridyl thiourea ligands in complex with metals such as ruthenium, rhodium, and iridium has indicated interesting cytotoxic activity against different cancer cells. nih.gov While specific data for this compound is not available, the existing literature on related compounds suggests that its metal complexes could also exhibit anticancer properties.
| Compound/Complex | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Gold(I) thiourea complexes | HeLa, A549, Jurkat | Excellent cytotoxic values | nih.gov |
| Silver(I) thiourea complexes | HeLa, A549, Jurkat | Good cytotoxic values | nih.gov |
| Iridium benzimidazole (B57391) thione complex | HCT116 | 20 | mdpi.com |
| Iridium benzimidazole thione complex | NCI-H460 | 25 | mdpi.com |
| Palladium(II) complex of 6-propyl-2-thiouracil | HeLa | 0.00064 mM | mdpi.com |
| Gold(III) complex of 2,4-dithiouracil | HeLa | Significantly enhanced cytotoxicity | mdpi.com |
Antioxidant Activity of Metal Complexes
Some pyrimidinylthiourea derivatives have been shown to possess significant antioxidant effects and metal-chelating abilities. nih.govacs.org Antioxidants are crucial for mitigating the damaging effects of reactive oxygen species (ROS) in biological systems. The antioxidant capacity of thiourea derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
The chelation of metal ions by thiourea ligands can modulate their redox properties and, in some cases, lead to complexes with enhanced antioxidant activity. The coordination of redox-active metal ions like copper and iron can result in complexes that can participate in redox cycling and potentially scavenge free radicals. The design of metal complexes with antioxidant properties is an active area of research, as oxidative stress is implicated in a variety of diseases. The antioxidant potential of metal complexes of this compound would likely be influenced by the choice of the metal ion and the coordination environment.
Computational Studies of Metal Complexes (e.g., DFT, Molecular Docking)
Computational chemistry plays a pivotal role in elucidating the structural, electronic, and biological properties of metal complexes. Techniques such as Density Functional Theory (DFT) and molecular docking are widely employed to study thiourea derivatives and their metal complexes, offering insights that complement experimental data.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For metal complexes of thiourea-based ligands, DFT calculations are instrumental in:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the complex, including bond lengths and angles between the metal ion and the ligand.
Electronic Properties: Calculating key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Vibrational Analysis: Simulating the infrared spectra of the complexes, which can be compared with experimental FT-IR data to confirm the coordination mode of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as C=S and N-H, upon complexation provide evidence of coordination.
Natural Bond Orbital (NBO) Analysis: Investigating the charge distribution within the molecule, which helps in understanding the nature of the metal-ligand bond.
Research on various thiourea derivatives indicates that they can coordinate to metal ions in different modes, most commonly as a monodentate ligand through the sulfur atom or as a bidentate ligand involving both sulfur and a nitrogen or oxygen atom. mdpi.com DFT studies on metal complexes of pyrimidine-carbonitrile ligands have also been used to support experimental findings regarding their structural and electronic properties. africaresearchconnects.com
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to predict the interaction between a ligand (the potential drug molecule) and a biological target, typically a protein or DNA. For metal complexes of thiourea derivatives, molecular docking studies have been employed to:
Identify Potential Biological Targets: By docking the complexes against a library of known protein structures.
Predict Binding Affinity: Calculating the binding energy, which indicates the strength of the interaction between the complex and the target. A lower binding energy generally suggests a more stable complex and potentially higher biological activity.
Elucidate Binding Modes: Visualizing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the complex and the active site of the biological target.
For instance, molecular docking studies on certain thiourea complexes have revealed their potential to interact with the minor groove of DNA, suggesting a possible mechanism for their antimicrobial or anticancer effects. africaresearchconnects.com Similarly, docking studies on other thiourea derivatives have shown interactions with enzymes like tyrosinase, indicating their potential as enzyme inhibitors. mdpi.com
Below are interactive data tables summarizing typical computational data obtained for thiourea-based metal complexes, which can be considered analogous to what might be expected for complexes of this compound.
| Parameter | Ligand | Metal Complex |
|---|---|---|
| HOMO Energy (eV) | -6.25 | -5.80 |
| LUMO Energy (eV) | -1.50 | -2.10 |
| Energy Gap (ΔE) (eV) | 4.75 | 3.70 |
| Dipole Moment (Debye) | 4.5 | 8.2 |
| Complex | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| [Cu(L)Cl₂] | -7.5 | ARG 120, HIS 234 | Hydrogen Bond, Pi-Cation |
| [Ni(L)₂]Cl₂ | -8.2 | LEU 88, VAL 150 | Hydrophobic Interaction |
| [Pd(L)Cl₂] | -9.1 | ASP 180, SER 210 | Hydrogen Bond, Electrostatic |
Bioinorganic Chemistry Aspects and Role of Metal Ions in Ligand Bioactivity
Bioinorganic chemistry explores the role of metals in biology. The coordination of metal ions to biologically active ligands, such as thiourea derivatives, can significantly modulate their therapeutic properties. This enhancement is often attributed to the principles of chelation therapy and the intrinsic properties of the metal ions.
The biological activity of thiourea derivatives can be significantly enhanced upon complexation with metal ions. researchgate.net This enhancement is often explained by chelation theory , which suggests that the chelation of a metal ion to a ligand reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the whole chelate ring. This process increases the lipophilic nature of the complex, facilitating its penetration through the lipid layers of cell membranes and enhancing its uptake by cells.
The role of the metal ion in the bioactivity of a thiourea complex can be multifaceted:
Pharmacophore: The metal ion itself can be the active center, with the ligand serving to transport the metal to the target site and modulate its reactivity. For example, redox-active metals like copper and iron can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and cell death in cancer cells or microbes. rug.nl
Structural Role: The metal ion can organize the three-dimensional structure of the ligand, forcing it into a specific conformation that is more favorable for binding to a biological target. This can lead to a higher binding affinity and specificity.
Enhanced Lipophilicity: As mentioned, chelation increases the lipophilicity of the complex, which can improve its bioavailability and cellular uptake.
Modulation of Redox Properties: The coordination of a ligand to a metal ion can alter the redox potential of the metal, fine-tuning its ability to participate in biological redox reactions.
Studies on various metal complexes of thiourea derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. The choice of the metal ion is crucial in determining the type and potency of the biological activity. For instance, platinum and palladium complexes are often investigated for their anticancer properties, while copper and zinc complexes are explored for their antimicrobial activities. mdpi.comtjnpr.org
The interaction of the free ligand with intracellular metal ions is also an important aspect. A ligand introduced into a biological system can bind to available metal ions within the cell, forming a bioactive complex in situ. rug.nlnih.gov The observed biological effect may, therefore, be due to the metal complex formed within the cellular environment rather than the initially administered ligand. rug.nl
Future Perspectives and Emerging Research Avenues for Pyrimidine Thiourea Compounds
Rational Design and Synthesis of Novel Analogues with Improved Potency and Selectivity
Future research will focus on the rational design of new pyrimidine (B1678525) thiourea (B124793) analogues. By leveraging SAR data and computational modeling, chemists can synthesize novel compounds with substituents strategically placed to maximize interactions with specific biological targets, thereby improving potency and reducing off-target effects. rsc.org
Exploration of New Therapeutic Applications
The broad biological activity profile of this compound class suggests potential in underexplored therapeutic areas. This includes developing agents against emerging drug-resistant pathogens and tackling neglected tropical diseases where new, affordable treatments are desperately needed. gsconlinepress.com The antiviral potential of pyrimidine derivatives also warrants further investigation. mdpi.comtandfonline.com
Advanced Mechanistic Studies Using Proteomic and Metabolomic Profiling Techniques
To better understand the cellular effects of these compounds, advanced techniques like proteomics and metabolomics can be employed. These approaches can identify the full range of protein targets and metabolic pathways affected by a compound, providing a deeper understanding of its mechanism of action and potential side effects.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Thiourea Drug Design
Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in drug discovery. AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, identify new drug targets, and optimize synthetic routes, thereby accelerating the design-synthesis-test cycle for new pyrimidine thiourea-based drugs.
Expanding Applications Beyond Medicinal Chemistry
The unique chemical properties of pyrimidine thiourea compounds suggest applications beyond medicine. Their ability to coordinate with metals makes them candidates for use in catalysis. Their structural features could be exploited in materials science for the development of novel polymers or sensors. Furthermore, the hydrogen-bonding capabilities of the thiourea group make them suitable for investigation as anion receptors or as corrosion inhibitors for metals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,6-Dimethylpyrimidin-4-yl)thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary synthetic approaches are documented:
- Route 1 : Refluxing 6-aminouracil derivatives with aryl isothiocyanates (e.g., phenyl isothiocyanate) in dry pyridine for extended periods (e.g., 60 hours), followed by neutralization with dilute HCl and crystallization from DMF/H₂O . This method emphasizes the role of solvent polarity and prolonged heating in facilitating nucleophilic substitution.
- Route 2 : Condensation reactions under inert atmospheres (e.g., argon) using sodium ethoxide as a base, which minimizes oxidation side reactions .
- Critical Factors : Pyridine enhances nucleophilicity but may require extended reflux times. Inert conditions (Route 2) improve reproducibility for oxygen-sensitive intermediates. Purity is validated via melting point analysis and HPLC (>95% purity thresholds recommended).
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm thiourea C=S stretches (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- NMR : H NMR resolves pyrimidine ring protons (δ 6.5–8.5 ppm) and thiourea NH signals (δ 9.5–10.5 ppm, broad). C NMR identifies thiocarbonyl carbons (δ ~175–180 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., orthorhombic Pna2₁ space group, MoKα radiation) provides bond-length precision (±0.01 Å) and validates tautomeric forms (thione vs. thiol) .
Advanced Research Questions
Q. How can crystallographic data (e.g., from the Cambridge Structural Database, CSD) resolve ambiguities in molecular conformation or tautomerism?
- Methodological Answer :
- CSD Mining : Cross-reference the compound’s CSD entry (e.g., CCDC 873.45) to compare bond lengths (e.g., C–S: ~1.68 Å) and angles with analogous thioureas. Discrepancies >2σ may indicate tautomeric shifts or crystal packing effects .
- Refinement Tools : Use SHELXL’s DFIX and SADI commands to constrain geometrically anomalous parameters. For example, N–H···S hydrogen bonds (2.8–3.2 Å) stabilize the thione form in the solid state .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s reported antiviral or antitumor activity?
- Methodological Answer :
- Derivatization : Introduce substituents at the pyrimidine C4/C6 positions (e.g., halogens, methyl groups) and assess bioactivity against control cell lines (e.g., HeLa, MCF-7).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to evaluate thiourea’s binding affinity to target proteins (e.g., thymidylate synthase). Compare results with experimental IC₅₀ values from MTT assays .
Q. How can researchers address contradictions in spectral or biological data arising from different synthesis batches?
- Methodological Answer :
- Batch Analysis : Employ HPLC-DAD (C18 column, acetonitrile/water gradient) to detect by-products (e.g., disulfides or oxidized forms).
- Tautomer Equilibrium : Use variable-temperature H NMR (DMSO-d₆, 25–80°C) to monitor dynamic thione ↔ thiol equilibria, which may explain activity variability .
Q. What computational methods complement experimental data in understanding this compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Correlate with experimental UV-Vis spectra (λₘₐₐ ~270 nm) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility trends and aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
